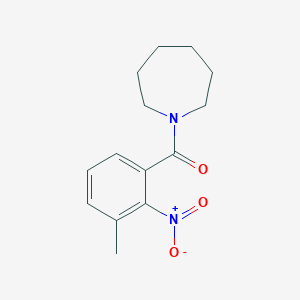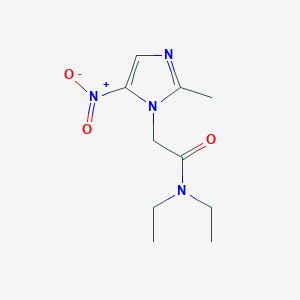
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as AZO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AZO is a heterocyclic compound that contains an oxazole ring, a nitrile group, and a seven-membered azepane ring.
Wirkmechanismus
The exact mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes and receptors in the body. Specifically, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to bind to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have various biochemical and physiological effects in animal studies. For example, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to have anticancer activity in vitro, although its effectiveness in vivo is still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to be stable under a wide range of conditions, which makes it a useful compound for studying various biological processes. However, one limitation of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new derivatives of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile that may have improved pharmacological properties. For example, researchers may explore the use of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile analogs that have increased potency or selectivity for specific targets in the body. Another area of interest is the use of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in the development of new materials, such as fluorescent dyes or sensors. Finally, researchers may continue to study the mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile and its effects on various biochemical and physiological processes in order to better understand its potential therapeutic applications.
Synthesemethoden
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate to form 2-(2-fluorophenyl)-2-cyanoacetic acid ethyl ester. This intermediate product is then reacted with sodium hydride and 1-bromoheptane to form 5-(1-bromohexyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, which is then treated with sodium azide to form the final product, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In pharmacology, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been investigated for its mechanism of action and its effects on various biochemical and physiological processes. In materials science, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent material and as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFGNCGEMMUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)

methanone](/img/structure/B5755394.png)
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)


![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)